3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one
Description
3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one is a chemical compound with a unique structure that includes an amino group, a thiomorpholine ring, and a propanone moiety
Properties
Molecular Formula |
C9H18N2OS |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2OS/c1-9(2)7-11(5-6-13-9)8(12)3-4-10/h3-7,10H2,1-2H3 |
InChI Key |
GZAYHDUQFOLPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C(=O)CCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with an appropriate amino-propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: A compound with a similar amino group but different ring structure.
3-Amino-1,2,4-thiadiazole: Another compound with an amino group and a thiadiazole ring.
Uniqueness
3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one is unique due to its specific thiomorpholine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Amino-1-(2,2-dimethylthiomorpholin-4-yl)propan-1-one, with the chemical formula CHNOS and CAS number 1595718-90-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by a molecular weight of 202.32 g/mol and features a thiomorpholine ring which contributes to its unique biological properties. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 202.32 g/mol |
| CAS Number | 1595718-90-3 |
The precise mechanism of action for this compound has not been extensively documented in the literature. However, compounds with similar structural motifs often exhibit activity through:
- Inhibition of Enzymatic Activity: Many amino-containing compounds can act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation: The presence of the morpholine moiety suggests potential interactions with neurotransmitter receptors or other biological targets.
Anticancer Properties
Some derivatives of morpholine have been studied for their anticancer effects. Although direct studies on this compound are scarce, the structural similarities to known anticancer agents suggest potential efficacy in cancer treatment.
Case Studies and Research Findings
-
Antimicrobial Screening:
- A study evaluated a series of morpholine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound showed significant inhibition zones, indicating potential effectiveness against these pathogens.
-
Anticancer Research:
- A research article highlighted the anticancer activity of morpholine-based compounds in vitro. While specific data on this compound was not available, similar compounds were shown to induce apoptosis in cancer cell lines.
-
Neuroprotective Effects:
- Some studies have suggested that morpholine derivatives can exert neuroprotective effects by modulating neurotransmitter systems. This could imply that this compound might also influence neurological pathways beneficially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
